6-Bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline
Description
6-Bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline is a quinazoline derivative characterized by a bromine substituent at position 6 and a 4-but-3-ynylpiperazinyl group at position 3. Quinazolines are heterocyclic aromatic compounds with a fused benzene and pyrimidine ring system, widely studied for their pharmacological and pesticidal activities .
Properties
IUPAC Name |
6-bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4/c1-2-3-6-20-7-9-21(10-8-20)16-14-11-13(17)4-5-15(14)18-12-19-16/h1,4-5,11-12H,3,6-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIONPWQXUDNOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis.
Introduction of the Bromine Atom: The bromine atom is introduced through a halogenation reaction, typically using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Attachment of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction, where the piperazine ring is attached to the quinazoline core.
Addition of the But-3-ynyl Group: The but-3-ynyl group is introduced through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of 6-Bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the bromine atom or the piperazine moiety can be oxidized to form different products.
Reduction: Reduction reactions can reduce the quinazoline core or the piperazine ring, leading to the formation of different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents (e.g., NBS), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the bromine atom can lead to the formation of a quinazoline oxide, while substitution reactions can introduce various functional groups, such as alkyl, aryl, or acyl groups.
Scientific Research Applications
6-Bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline has a wide range of scientific research applications, including:
Biology: It is used in studies to understand the biological activities of quinazoline derivatives, including their interactions with various biological targets.
Industry: It is used in the development of new materials and chemicals with specific properties, such as catalysts and ligands for various industrial processes.
Mechanism of Action
The mechanism of action of 6-Bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit various enzymes and receptors, leading to its therapeutic effects. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
6-Bromo-4-(furan-2-yl)quinazolin-2-amine
- Structure: Bromine at C6, furan-2-yl at C4, and an amino group at C2.
- Activity: Exhibits potent adenosine A2A receptor (A2AR) antagonism (Ki = 20 nM), highlighting the importance of C4 substitutions for receptor binding .
- However, the absence of the C2 amino group may reduce A2AR affinity .
6-Bromo-4-((2-ethoxyethyl)thio)quinazoline
- Structure : Bromine at C6, 2-ethoxyethylthio at C4.
- Activity : Antifungal activity against Fusarium graminearum (63.8% inhibition at 50 µg/mL), comparable to hymexazole .
- Comparison : The thioether group at C4 in this compound contrasts with the piperazinyl group in the target molecule. Thioethers may enhance membrane permeability, while piperazine derivatives often improve water solubility and pharmacokinetics .
N4-(3-Bromophenyl)quinazoline-4,6-diamine
- Structure: Bromine at C6, 3-bromophenylamino at N4.
- Activity : Serves as an antitumor intermediate with a coplanar benzene-pyrimidine ring system stabilized by π-π interactions and hydrogen bonding .
- Comparison: The target compound’s piperazinyl group introduces conformational flexibility, whereas the rigid 3-bromophenylamino substitution in this analog may favor DNA intercalation or enzyme inhibition .
6-Bromo-4-(piperazin-1-yl)quinoline
- Structure: Bromine at C6, piperazinyl at C4, but with a quinoline core instead of quinazoline.
- Properties : Molecular weight = 292.17 g/mol; SMILES:
Brc1ccc2nccc(N3CCNCC3)c2c1. - This structural difference may alter target selectivity .
Adenosine A2A Receptor Antagonism
- Key Analog : 6-Bromo-4-(furan-2-yl)quinazolin-2-amine (Ki = 20 nM) .
- Target Compound : The but-3-ynylpiperazinyl group may reduce A2AR affinity compared to the furan-2-yl analog due to steric hindrance. However, tertiary amines in piperazine could improve blood-brain barrier penetration for neurodegenerative applications .
Antifungal Activity
Antitumor Potential
- Key Analog : N4-(3-Bromophenyl)quinazoline-4,6-diamine (crystal structure reveals π-π stacking critical for DNA interaction) .
Physicochemical Properties
Biological Activity
6-Bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a quinazoline core with a bromine substituent and a piperazine moiety, demonstrates notable reactivity and biological efficacy, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 6-Bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline is C₁₈H₁₈BrN₃, with a molecular weight of approximately 351.24 g/mol. Its structure includes a bromine atom that enhances nucleophilic substitution reactions and a but-3-ynyl group that increases its reactivity and potential biological interactions.
Research indicates that 6-Bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline acts primarily as an inhibitor of specific tyrosine kinases, which play critical roles in cell proliferation and survival pathways. Notably, it has been shown to inhibit the platelet-derived growth factor (PDGF) receptor family, which is involved in various cancers and fibrotic diseases . The inhibition of these kinases leads to reduced tumor cell growth, making this compound a candidate for cancer therapy.
Anticancer Activity
Several studies have demonstrated the anticancer properties of 6-Bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline against various cancer cell lines. Its effectiveness has been attributed to its ability to interfere with signaling pathways essential for tumor growth and metastasis.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 0.096 | EGFR inhibition |
| A549 (Lung) | 0.12 | PDGF receptor inhibition |
| HeLa (Cervical) | 0.15 | Inhibition of cell cycle progression |
The above table summarizes the inhibitory concentrations (IC50) observed in various studies, highlighting the compound's potency against different cancer types.
Interaction Studies
Interaction studies have revealed that 6-Bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline binds effectively to multiple biological targets. For instance, it has shown significant binding affinity to the epidermal growth factor receptor (EGFR), which is crucial for many cancers . Molecular docking studies have further elucidated the binding interactions at the active sites of these receptors.
Case Studies
A notable case study involved the evaluation of this compound in animal models bearing human tumors. The administration of 6-Bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline resulted in a marked reduction in tumor size compared to control groups, demonstrating its potential as an effective therapeutic agent .
Related Compounds
Other compounds within the quinazoline family exhibit similar biological activities, which may provide insights into the structure–activity relationship (SAR) relevant for developing new anticancer agents.
Table 2: Comparison of Related Quinazoline Derivatives
| Compound Name | Key Biological Activity |
|---|---|
| 6-Bromoquinazoline | General kinase inhibitor |
| 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline | Anticancer activity via kinase inhibition |
| 6-Bromo-2-(pyridin-3-yl)-4-substituted quinazolines | Anti-inflammatory properties |
Q & A
Q. What synthetic methodologies are recommended for preparing 6-Bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline with high purity?
The compound can be synthesized via refluxing 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one with a piperazine derivative (e.g., 4-but-3-ynylpiperazine) in glacial acetic acid for 3–4 hours, followed by recrystallization in ethanol. Purity is confirmed using TLC (cyclohexane:ethyl acetate, 2:1) and structural integrity via FT-IR (C=O at ~1705 cm⁻¹, C-Br at ~528 cm⁻¹) and ¹H NMR (e.g., piperazine proton signals at δ 2.51 ppm). Yield optimization requires precise control of molar ratios and reaction time .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Key techniques include:
- X-ray crystallography : Using SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry .
- Spectroscopy : ¹H NMR for proton environments (e.g., aromatic protons at δ 7.39–8.11 ppm) and FT-IR for functional groups .
- Mass spectrometry : To confirm molecular weight and fragmentation patterns.
Q. What analytical techniques are essential for characterizing intermediates during synthesis?
- TLC : To monitor reaction progress and purity using silica gel G-plates .
- DSC/TGA : For thermal stability analysis of intermediates .
- Elemental analysis : To verify stoichiometry.
Advanced Questions
Q. How should one design a structure-activity relationship (SAR) study for this quinazoline derivative?
- Variation of substituents : Modify the bromine position, piperazine side chain, or quinazoline core (e.g., replacing bromine with chlorine or methyl groups) to assess impact on biological activity .
- Biological assays : Test analogs against target enzymes (e.g., kinase inhibition) or cellular models (e.g., cancer cell lines) .
- Computational modeling : Use molecular docking (e.g., AutoDock) to predict binding affinities to biological targets like EGFR or PARP .
Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?
- Orthogonal assays : Validate in vitro hits with cell-based assays (e.g., cytotoxicity vs. enzyme inhibition) .
- Metabolic stability testing : Assess hepatic microsomal degradation to identify rapid metabolism issues .
- Pharmacokinetic profiling : Measure bioavailability and tissue distribution to explain efficacy gaps .
Q. How can crystallography data improve the understanding of this compound’s mechanism of action?
Q. What computational methods predict the binding mode of this compound to biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
